An In-Depth Technical Guide to 1-(2,5-Dibromophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Development
An In-Depth Technical Guide to 1-(2,5-Dibromophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Development
Introduction
1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its unique structural features, characterized by a phenyl ring substituted with two bromine atoms and an acetyl group, render it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 1-(2,5-dibromophenyl)ethanone, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The strategic placement of the bromine atoms allows for diverse chemical modifications, making this compound a valuable synthon in the preparation of various heterocyclic compounds and pharmaceutical agents. Its utility has been notably demonstrated in the synthesis of antiviral medications, highlighting its significance in medicinal chemistry.
Physicochemical Properties
1-(2,5-Dibromophenyl)ethanone is typically a yellow solid or semi-solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₆Br₂O | [1] |
| Molecular Weight | 277.94 g/mol | [1] |
| CAS Number | 32937-55-6 | [1] |
| Appearance | Yellow solid or semi-solid | [1] |
| Boiling Point | 312.2 °C at 760 mmHg | [1] |
| Density | 1.812 g/cm³ | [1] |
| SMILES | CC(=O)c1cc(Br)ccc1Br |
Synthesis of 1-(2,5-Dibromophenyl)ethanone)
The most common and effective method for the synthesis of 1-(2,5-dibromophenyl)ethanone is the Friedel-Crafts acylation of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the dibrominated benzene ring using an acylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺). This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of 1,4-dibromobenzene acts as a nucleophile and attacks the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Regeneration of the Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the acetyl group, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst, allowing it to participate in further reactions.
Due to the electron-withdrawing nature of the bromine atoms, 1,4-dibromobenzene is deactivated towards electrophilic aromatic substitution. However, the reaction can be driven to completion under appropriate conditions.
Caption: Friedel-Crafts acylation workflow for the synthesis of 1-(2,5-dibromophenyl)ethanone.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-(2,5-dibromophenyl)ethanone based on established Friedel-Crafts acylation methods for similar substrates.[2][3][4]
Materials:
-
1,4-Dibromobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using drying tubes.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.
-
Substrate Addition: Dissolve 1,4-dibromobenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or gently heat to reflux (around 40 °C) for 1-3 hours to ensure complete conversion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(2,5-dibromophenyl)ethanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Characterization
Caption: Chemical structure of 1-(2,5-Dibromophenyl)ethanone.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The methyl protons will appear as a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon, the methyl carbon, and the six aromatic carbons (four of which are unique). The carbons attached to the bromine atoms will be significantly influenced by the halogen's electronegativity and will appear at characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the methyl group in the region of 2900-3100 cm⁻¹.
-
C-C stretching vibrations for the aromatic ring in the region of 1400-1600 cm⁻¹.
-
C-Br stretching vibrations, which typically appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1-(2,5-dibromophenyl)ethanone will show a molecular ion peak corresponding to its molecular weight (277.94 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (with isotopes ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways include the loss of a methyl group (CH₃) and the cleavage of the acyl group.
Applications in Drug Development
Halogenated acetophenones are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[7] The presence of bromine atoms in 1-(2,5-dibromophenyl)ethanone provides reactive handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecular scaffolds.
A significant application of 1-(2,5-dibromophenyl)ethanone is as a key intermediate in the synthesis of Elbasvir , an antiviral drug used for the treatment of hepatitis C. The synthesis of Elbasvir involves multiple steps where the dibromoacetophenone core is elaborated to form the final complex heterocyclic structure of the drug.
Beyond its role in the synthesis of specific drugs, 1-(2,5-dibromophenyl)ethanone and similar structures are explored in medicinal chemistry for the development of various therapeutic agents, including:
-
Enzyme inhibitors: The acetophenone moiety can be incorporated into molecules designed to inhibit specific enzymes.
-
Heterocyclic compounds: It serves as a precursor for the synthesis of various heterocyclic systems that form the core of many biologically active compounds.
Safety and Handling
1-(2,5-Dibromophenyl)ethanone should be handled with care in a well-ventilated laboratory fume hood.[8] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
In case of exposure, immediate medical attention should be sought. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(2,5-Dibromophenyl)ethanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The presence of two bromine atoms on the phenyl ring provides multiple opportunities for further functionalization, making it a key building block for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug discovery and development pipeline remains paramount. This guide provides a foundational understanding of the chemistry and utility of 1-(2,5-dibromophenyl)ethanone, serving as a valuable resource for scientists and researchers in the field.
References
-
Hoffman Fine Chemicals. 1-(2,5-Dibromophenyl)ethanone | 32937-55-6. [Link]
-
PubChem. 2',4'-Dibromoacetophenone. [Link]
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DergiPark. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. [Link]
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ResearchGate. the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. [Link]
- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
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PMC. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]
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ResearchGate. 2-Bromoacetophenone. [Link]
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Studylib. Friedel-Crafts Acetylation of Bromobenzene. [Link]
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